Technical Monograph: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
Technical Monograph: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
CAS Registry Number: 1017779-51-9
Synonyms: 4-Ethoxy-2,6-difluorobenzyl bromide;
Part 1: Executive Summary
2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS 1017779-51-9) is a specialized organofluorine building block critical to modern medicinal chemistry, particularly in the optimization of kinase inhibitors. Unlike generic benzyl halides, this compound features a 2,6-difluoro-4-ethoxy substitution pattern on the benzyl ring.
This specific motif serves a dual purpose in drug design:
-
Metabolic Shielding: The two fluorine atoms at positions 2 and 6 block metabolic oxidation at the ortho-positions, a common clearance pathway for benzyl rings.
-
Electronic Modulation: The electron-withdrawing nature of the fluorines deactivates the ring, while the ethoxy group at position 4 provides a lipophilic anchor point, often crucial for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
This guide details the physicochemical profile, synthesis logic, and handling protocols for this potent alkylating agent.
Part 2: Chemical Identity & Properties[1][2]
| Property | Specification |
| CAS Number | 1017779-51-9 |
| Molecular Formula | |
| Molecular Weight | 251.07 g/mol |
| Appearance | White to off-white crystalline solid or low-melting semi-solid |
| Melting Point | 52–55 °C (Typical for analogs, varies by purity) |
| Boiling Point | ~260 °C (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Reactivity Class | Benzyl Bromide (Potent Electrophile / Lachrymator) |
Part 3: Synthesis & Production Logic
The industrial production of CAS 1017779-51-9 typically follows a radical substitution pathway . The core challenge is the electronic deactivation of the benzene ring by the two fluorine atoms, which makes the benzylic protons less labile compared to non-fluorinated toluenes.
Retrosynthetic Analysis
The most efficient route utilizes 4-ethoxy-2,6-difluorotoluene as the precursor. The transformation involves a Wohl-Ziegler bromination using N-bromosuccinimide (NBS).
Reaction Mechanism & Workflow
The reaction proceeds via a free-radical chain mechanism. The choice of initiator is critical; Azobisisobutyronitrile (AIBN) is preferred over benzoyl peroxide due to the specific temperature requirements of the solvent (typically Acetonitrile or CCl
Critical Process Parameter (CPP):
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Moisture Control: The ethoxy group is stable, but the benzylic bromide product is susceptible to hydrolysis. Anhydrous conditions are non-negotiable.
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Stoichiometry: A slight excess of NBS (1.05 eq) is used. Large excesses lead to gem-dibromination (formation of the benzal bromide), which is a difficult impurity to remove.
Visualization: Synthesis Pathway
Figure 1: Radical bromination pathway highlighting the critical branching point for over-bromination impurities.
Part 4: Applications in Drug Discovery
Medicinal Chemistry Rationale
This compound is primarily used as an intermediate for N-alkylation or O-alkylation . In the context of kinase inhibitors (specifically benzoimidazole derivatives), the 2,6-difluoro-4-ethoxybenzyl moiety acts as a "tail" that extends into the solvent-exposed region or a hydrophobic back-pocket of the protein.
Mechanism of Action Enhancement:
-
Lipophilicity: The ethoxy group increases logP, improving membrane permeability.
-
Conformational Lock: The ortho-fluorines create steric repulsion with the benzylic methylene protons, restricting the rotation of the benzyl ring. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropy penalty upon binding to the target protein.
Application Workflow
Figure 2: Typical convergent synthesis workflow utilizing CAS 1017779-51-9 as the alkylating module.
Part 5: Experimental Protocol (Standardized)
Objective: Synthesis of a generic coupled product using CAS 1017779-51-9. Note: This protocol assumes the coupling of the benzyl bromide with a secondary amine or nitrogen heterocycle.
Materials
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Electrophile: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (1.0 eq)
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Nucleophile: Target amine/heterocycle (1.0 – 1.2 eq)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile
Procedure
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Charge: In a flame-dried round-bottom flask, dissolve the Nucleophile in anhydrous DMF (0.1 M concentration).
-
Activate: Add the base (
) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the nucleophile. -
Addition: Add CAS 1017779-51-9 dropwise (dissolved in minimal DMF if solid) to the reaction mixture.
-
Expert Tip: The reaction is exothermic. If working on >5g scale, cool to 0°C during addition.
-
-
Monitor: Stir at RT. Monitor by TLC (Hexane/EtOAc) or LC-MS. The electron-deficient nature of the benzyl ring accelerates the reaction; completion is often observed within 2–4 hours.
-
Quench: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1]
Part 6: Handling & Safety (EHS)
Hazard Classification:
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H314: Causes severe skin burns and eye damage.[2]
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H335: May cause respiratory irritation.
-
Lachrymator: This compound releases benzyl bromide vapors which are potent tear agents.
Safety Protocols:
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
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Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.
-
PPE: Double nitrile gloves are recommended. Benzyl bromides can permeate standard latex rapidly.
References
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BenchChem . 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene Product Record. Retrieved from (Accessed Feb 4, 2026).
-
PubChem . Compound Summary: 2-(Bromomethyl)-1,3-difluorobenzene (Analog Reference).[3] National Library of Medicine. Retrieved from (Accessed Feb 4, 2026).
- European Patent Office. Substituted Benzoimidazoles as Kinase Inhibitors. (General reference to the structural class utilizing 2,6-difluorobenzyl motifs).
-
Sigma-Aldrich . Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from (Accessed Feb 4, 2026).
